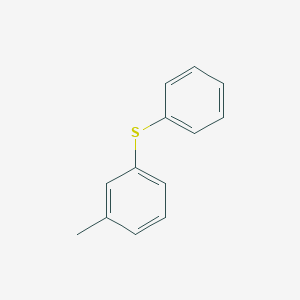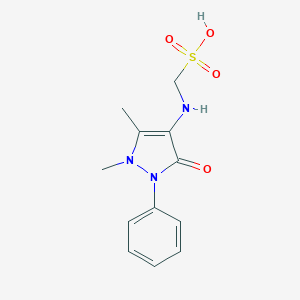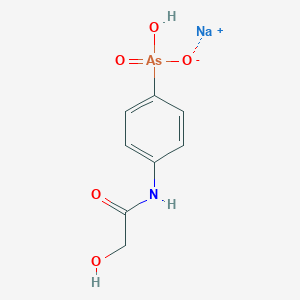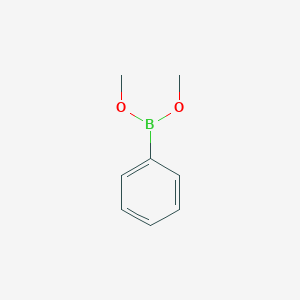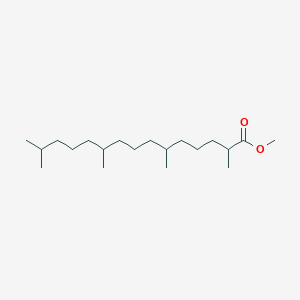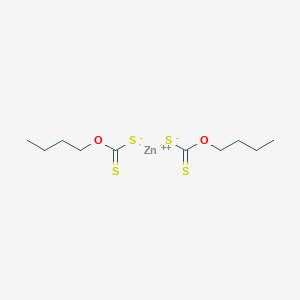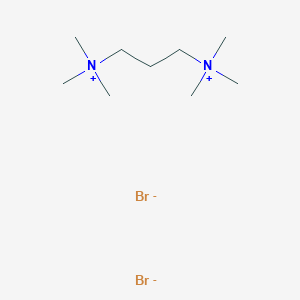
CoQ6
描述
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid molecule that plays a crucial role in the mitochondrial respiratory chain across all domains of life. CoQ6, specifically, refers to a gene and its associated enzyme involved in the biosynthesis of CoQ. The enzyme encoded by the COQ6 gene in Saccharomyces cerevisiae is identified as a mitochondrial flavin-dependent monooxygenase required for one or more steps in the synthesis of CoQ (Gin et al., 2003). This enzyme is crucial for the hydroxylation of the benzoquinone ring, an essential step in the production of CoQ.
Synthesis Analysis
The synthesis of CoQ involves several enzymes, with Coq6 playing a pivotal role in the hydroxylation of the benzoquinone precursor. Coq6 is specifically required for the C5-hydroxylation reaction in the biosynthesis process. The enzyme works in conjunction with other proteins, such as ferredoxin Yah1 and ferredoxin reductase Arh1, to facilitate this reaction. Hydroxylated analogs of 4-hydroxybenzoic acid can restore Q biosynthesis in Saccharomyces cerevisiae coq6 mutants, demonstrating the enzyme's function in the biosynthesis pathway (Ozeir et al., 2011).
Molecular Structure Analysis
Coq6's molecular structure is characterized by its function as a flavin-dependent monooxygenase. The enzyme's structure includes a mitochondrial targeting sequence that ensures its localization to the matrix side of the inner mitochondrial membrane. This localization is crucial for its role in CoQ biosynthesis. The enzyme structure, based on sequence homology to known proteins, suggests its function in the hydroxylation process necessary for CoQ synthesis (Gin et al., 2003).
Chemical Reactions and Properties
Coq6 is involved in the hydroxylation of the Q biosynthetic intermediate, 3-hexaprenyl-4-hydroxybenzoic acid, to produce CoQ. This reaction is essential for the continuation of the CoQ biosynthesis pathway. The enzyme's activity and specificity for its substrate underscore its importance in the chemical reactions leading to CoQ production. The interaction between Coq6 and its substrate within the mitochondrial matrix highlights the enzyme's role in the biosynthetic process (Gin et al., 2003).
Physical Properties Analysis
The physical properties of Coq6, including its localization to the inner mitochondrial membrane and its interaction with other components of the CoQ biosynthesis pathway, are critical for its function. The enzyme's peripheral membrane protein nature allows it to interact with the mitochondrial inner membrane, facilitating the access of substrates to the enzyme's active site. This interaction is crucial for the enzyme's role in CoQ biosynthesis (Gin et al., 2003).
Chemical Properties Analysis
Coq6's role as a flavin-dependent monooxygenase defines its chemical properties, including its requirement for flavin adenine dinucleotide (FAD) as a cofactor for its enzymatic activity. The enzyme's activity involves the hydroxylation of specific substrates within the CoQ biosynthesis pathway, highlighting its specificity and importance in the production of CoQ. The chemical nature of the reactions catalyzed by Coq6 underscores its essential role in mitochondrial function and energy production (Gin et al., 2003).
科学研究应用
CoQ6 Gene in Coenzyme Q Biosynthesis : The COQ6 gene, responsible for CoQ biosynthesis, was isolated through functional complementation in Saccharomyces cerevisiae. COQ6 is not an essential gene, and mutants show impaired growth on nonfermentable carbon sources and lack CoQ synthesis (Gin, Hsu, Rothman, Jonassen, Lee, Tzagoloff, & Clarke, 2003).
Structural Insights into Coq6 : Biochemical studies revealed that Coq6 is a flavoprotein using FAD as a cofactor. Molecular dynamics and substrate docking calculations identified a putative access channel for Coq6, crucial for its function in CoQ biosynthesis (Ismail, Leroux, Smadja, Gonzalez, Lombard, Pierrel, Mellot‐Draznieks, & Fontecave, 2016).
Vanillic Acid in CoQ Biosynthesis : Vanillic acid (VA) was found to restore CoQ biosynthesis and ATP production in human cells lacking functional COQ6. This suggests VA's potential as a treatment compound for CoQ deficiency due to COQ6 mutations (Acosta Lopez, Trevisson, Canton, Vázquez-Fonseca, Morbidoni, Baschiera, Frasson, Pelosi, Rascalou, Desbats, Alcázar-Fabra, Ríos, Sánchez-García, Basso, Navas, Pierrel, Brea-Calvo, & Salviati, 2019).
Regulation of CoQ Biosynthesis : The biosynthesis of CoQ in yeast involves a multienzyme complex. Studies suggest that Coq6 plays a critical role in this process, influencing the formation of the CoQ biosynthesis complex (González-Mariscal, García-Testón, Padilla, Martín-Montalvo, Pomares-Viciana, Vázquez-Fonseca, Gandolfo-Domínguez, & Santos-Ocaña, 2014).
Effect of Vanillic Acid on COQ6 Mutants : Vanillic acid was shown to restore respiratory growth in yeast Δcoq6 cells expressing mutant human COQ6, highlighting its therapeutic potential for COQ6 patients (Doimo, Trevisson, Airik, Bergdoll, Santos-Ocaña, Hildebrandt, Navas, Pierrel, & Salviati, 2014).
COQ6 Mutations and Renal Disease : Mutations in COQ6 can lead to primary coenzyme Q10 deficiency, characterized by nephrotic syndrome and sensorineural hearing loss. This research expands our understanding of the clinical features associated with COQ6 mutations (Wang, Zheng, Zhang, Tian, Fang, Qi, Du, Chen, Chen, Li, Shen, & Wang, 2022).
Interacting Partners of Yeast Coq6 : Research on the interacting partners of Coq6 in yeast revealed specific interactions within the polypeptide complex required for Q biosynthesis, indicating a complex interplay of proteins for effective CoQ synthesis (Osonkie & Clarke, 2006).
Biosynthesis and Bioproduction of Coenzyme Q10 : Studies on the biosynthesis of CoQ in yeasts, particularly Saccharomyces cerevisiae and Schizosaccharomyces pombe, have contributed to understanding CoQ biosynthesis among eukaryotes. This research also highlights the commercial aspects of CoQ in yeasts and other organisms (Kawamukai, 2009).
未来方向
属性
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNFPEOUKFOTKY-LPHQIWJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318106 | |
| Record name | Coenzyme Q6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coenzyme Q6 | |
CAS RN |
1065-31-2 | |
| Record name | Coenzyme Q6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001065312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme Q6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coenzyme Q6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBIQUINONE 30 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9HU3BD5Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



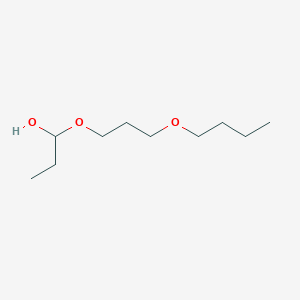
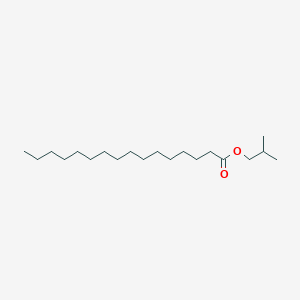
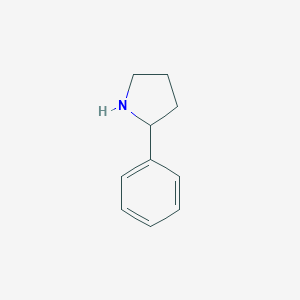
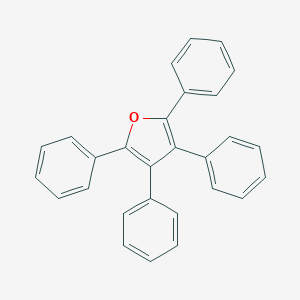

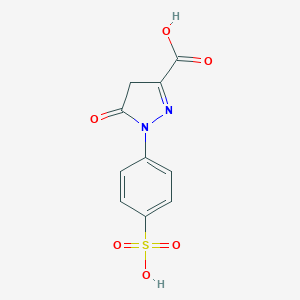
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
